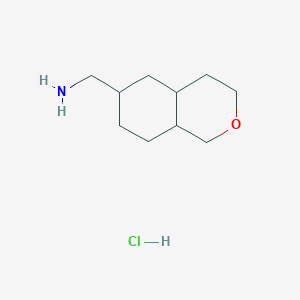

3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-ylmethanamine;hydrochloride

Description

3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-ylmethanamine hydrochloride is a bicyclic organic compound comprising a partially hydrogenated isochromen ring system fused to a cyclohexane moiety, with a methanamine group (-CH2NH2) substituted at the 6-position.

Properties

IUPAC Name |

3,4,4a,5,6,7,8,8a-octahydro-1H-isochromen-6-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO.ClH/c11-6-8-1-2-10-7-12-4-3-9(10)5-8;/h8-10H,1-7,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSOJNFGOYJMIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2COCCC2CC1CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-ylmethanamine;hydrochloride typically involves multiple steps, starting with the construction of the isochromene ring system. One common approach is to start with a suitable precursor such as a naphthalene derivative, which undergoes a series of reactions including cyclization, reduction, and functional group modifications.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reagents, temperature, and pressure to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form different oxidation products, depending on the specific conditions and reagents used.

Reduction: : Reduction reactions can be employed to modify the functional groups within the compound.

Substitution: : Substitution reactions can be used to replace specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study its interactions with biological molecules or as a tool in biochemical assays. Its potential biological activity could make it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its unique chemical properties might make it useful in the development of new drugs or treatments for various diseases.

Industry

In industry, the compound could be used in the production of specialty chemicals, materials, or as a component in various formulations.

Mechanism of Action

The mechanism by which 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-ylmethanamine;hydrochloride exerts its effects would depend on its specific applications. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved would be determined by the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s isochromen-derived bicyclic system distinguishes it from simpler aliphatic amines like Octodrine hydrochloride (2-amino-6-methylheptane hydrochloride) and complex opioids like Oxycodone hydrochloride derivatives. Key structural differences include:

- Target compound : Bicyclic isochromen core with a secondary amine.

- Octodrine hydrochloride : Branched aliphatic chain (C8H19N·HCl) with a primary amine.

- Oxycodone derivatives : Polycyclic morphinan skeleton with ether and hydroxyl groups (e.g., 4,5α-epoxy-3,14-dihydroxymorphinan-6-one).

Pharmacological Activity

- Target compound : Hypothesized CNS activity due to structural similarity to Octodrine, but specific mechanisms remain uncharacterized.

- Octodrine hydrochloride : Classified as a stimulant, used in research and forensic analysis.

- Oxycodone derivatives : Opioid analgesics acting on μ-opioid receptors for pain management.

Physicochemical Properties

Key Research Findings

Biological Activity

3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-ylmethanamine;hydrochloride is a chemical compound with significant potential in various biological applications. This article delves into its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C10H18ClN

- Molecular Weight : 189.71 g/mol

- CAS Number : 2243513-73-5

Synthesis Methods

The synthesis of this compound typically involves:

- Hydrogenation of Isochromene Derivatives : This reaction is often catalyzed by palladium on carbon (Pd/C) under high pressure and temperature conditions.

- Purification Techniques : Advanced purification methods are employed to ensure the high purity of the final product.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Pharmacological Effects

- Neuroprotective Properties : Studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis.

- Antidepressant-like Effects : Animal models have shown that it may exhibit antidepressant-like behavior in behavioral assays.

- Anti-inflammatory Activity : The compound has been observed to reduce inflammation markers in vitro and in vivo.

The biological activity of this compound may be attributed to its interaction with specific receptors and enzymes:

- Receptor Modulation : The compound may act on serotonin and dopamine receptors, influencing mood and behavior.

- Enzyme Inhibition : It has potential as an inhibitor of certain enzymes involved in inflammatory pathways.

Case Studies

Several studies have explored the biological effects of this compound:

| Study | Findings |

|---|---|

| Study A (2022) | Demonstrated neuroprotective effects in a rat model of neurodegeneration. |

| Study B (2023) | Reported significant reductions in depressive-like behaviors in mice treated with the compound. |

| Study C (2024) | Found anti-inflammatory effects in a mouse model of arthritis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.